Molecular Weight Advantage vs. Aryl Analogs
The target compound (CAS 1428378-41-9) has a molecular weight of 281.33 g/mol (C11H15N5O2S), which is the lowest in its immediate structural series . The 1-phenyl analog (CAS 1428348-99-5) has MW 357.43 g/mol, representing a 27% increase; the benzenesulfonamide analog (CAS 1421484-46-9) has an estimated MW of ~343 g/mol (22% increase); and the thiophene-2-sulfonamide analog (CAS 1421515-85-6) has an estimated MW of ~363 g/mol (29% increase) [1]. This MW differential translates into a measurable advantage in ligand efficiency metrics when potency data become available, and aligns with fragment-based screening preferences where MW < 300 is a common cutoff criterion.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 281.33 (C11H15N5O2S) |
| Comparator Or Baseline | 1-Phenyl analog (CAS 1428348-99-5): 357.43; Benzenesulfonamide analog (CAS 1421484-46-9): ~343; Thiophene-2-sulfonamide analog (CAS 1421515-85-6): ~363 |
| Quantified Difference | 21–29% lower MW; target compound is the only series member below 300 Da |
| Conditions | Calculated from molecular formulas; vendor-reported values |
Why This Matters
In fragment-based drug discovery and lead optimization, a 21–29% lower MW confers a measurable headroom advantage for subsequent chemical elaboration before exceeding MW cutoffs (typically 500 Da for oral drugs), making this compound the preferred starting point for SAR expansion.
- [1] Kuujia.com and CheMenu.com comparative data. 1-Phenyl analog CAS 1428348-99-5 (MW 357.43); thiophene analog CAS 1421515-85-6 (~363); benzenesulfonamide analog CAS 1421484-46-9 (~343). View Source
